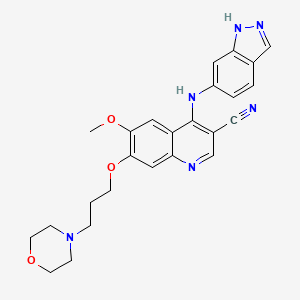

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile

Vue d'ensemble

Description

“4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile” is a chemical compound with the molecular formula C25H26N6O3 . It has a molecular weight of 458.5 g/mol . This product is intended for research use only.

Molecular Structure Analysis

The molecular structure of this compound includes an indazole ring, a quinoline ring, and a morpholine ring . These rings are connected by various functional groups, including an amino group, a methoxy group, and a propoxy group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 458.51 g/mol . It’s recommended to be stored in a dry environment at 2-8°C . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources .Applications De Recherche Scientifique

Quinoline Derivatives in Scientific Research

Quinoline and its derivatives are a significant focus of scientific research due to their diverse biological activities and potential applications in medicinal chemistry. The compound shares structural similarities with quinoline derivatives, which are explored for various therapeutic and industrial applications.

Anticorrosive Materials : Quinoline derivatives, including those with substitutions like methoxy (–OMe), show considerable effectiveness as anticorrosive agents. They form stable chelating complexes with metallic surfaces, indicating potential applications in protecting materials from corrosion. Such derivatives are investigated for their ability to adsorb onto metal surfaces and prevent corrosion, an essential attribute for materials used in harsh environmental conditions (Verma, Quraishi, & Ebenso, 2020).

Photocatalytic Degradation of Pollutants : The photocatalytic properties of quinoline derivatives are studied for environmental applications, particularly in water treatment. Research into the photocatalytic degradation of aromatic pollutants using TiO2-UV processes has shown that quinoline derivatives can play a role in mineralizing pollutants, thus contributing to cleaner water resources (Pichat, 1997).

Organic Synthesis and Material Science : Quinoline derivatives are integral in the synthesis of various organic compounds and materials. They serve as building blocks in creating complex molecules with potential applications ranging from pharmaceuticals to novel materials with specific electronic or optical properties. The versatility in their chemical reactions makes them valuable in synthesizing new compounds and exploring their applications in diverse fields (Ibrahim, 2011).

Antimicrobial and Anticancer Activities : The biomedical significance of quinoline derivatives is underscored by their antimicrobial and anticancer activities. These compounds have been a part of traditional and modern medicine, contributing to treatments for infectious diseases and as potential anticancer agents. Their bioactive properties are subject to ongoing research to develop new drugs and therapies (Shang et al., 2018).

Propriétés

IUPAC Name |

4-(1H-indazol-6-ylamino)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O3/c1-32-23-12-20-22(13-24(23)34-8-2-5-31-6-9-33-10-7-31)27-15-18(14-26)25(20)29-19-4-3-17-16-28-30-21(17)11-19/h3-4,11-13,15-16H,2,5-10H2,1H3,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITJETIJBGFZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC4=C(C=C3)C=NN4)OCCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436499 | |

| Record name | 4-[(1H-Indazol-6-yl)amino]-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile | |

CAS RN |

263170-58-7 | |

| Record name | 4-[(1H-Indazol-6-yl)amino]-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

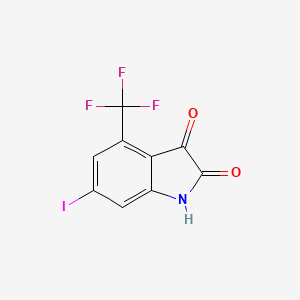

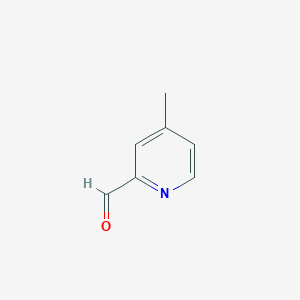

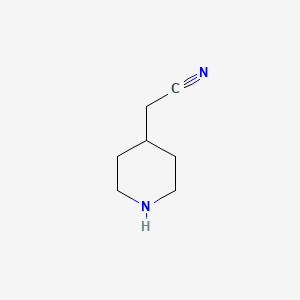

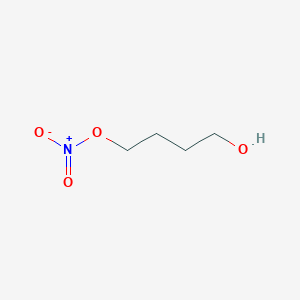

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)

![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)